Pseudoanguillosporin A

概要

説明

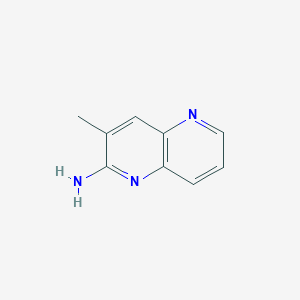

Pseudoanguillosporin A is a chemical compound with the formula C17H26O3 and a molecular weight of 278.4 . It is isolated from Strobilurus sp., a type of fungus . This compound has antifungal properties and acts as a respiration inhibitor . It inhibits mitochondrial respiration in fungi by binding at the Q0-centre on cytochrome b and blocking the electron transfer between cytochrome b and cytochrome c1 .

Molecular Structure Analysis

Pseudoanguillosporin A has a molecular formula of C17H26O3 . It contains 47 bonds in total, including 21 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic hydroxyls, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis

Pseudoanguillosporin A is a light brown solid . It is soluble in DMSO and methanol . It should be stored at -20°C .科学的研究の応用

Antimicrobial Activity Against Phytopathogens

Pseudoanguillosporin A: has demonstrated a broad and potent antimicrobial activity against a range of phytopathogens. It is particularly effective against Pseudomonas syringae , Xanthomonas campestris , Magnaporthe oryzae , and Phytophthora infestans . This makes it a promising candidate for the development of new agrochemicals aimed at protecting crops from these harmful pathogens.

Activation of Biosynthetic Gene Clusters (BGCs)

The compound has been found to induce the activation of BGCs that remain silent under artificial culture conditions. This is achieved through microbial co-cultivation, which can lead to the discovery of new marine-derived fungal agrochemicals .

Enhanced Compound Diversity in Co-Culture

When used in co-cultivation experiments, Pseudoanguillosporin A contributes to an enhanced diversity of compounds in several molecular families. This is particularly useful in chemical studies where a variety of molecular structures are desired for screening potential pharmaceutical applications .

Structural Studies and Chirality

The structure of Pseudoanguillosporin A has been established by various methods including NMR, HR-ESIMS, FT-IR, electronic circular dichroism (ECD) spectroscopy, polarimetry, and Mosher’s ester reaction. Its absolute configuration and chirality are of interest in the field of organic chemistry and can be applied in the synthesis of chiral drugs .

Marine Fungal Strain Research

Pseudoanguillosporin A: is isolated from marine fungal strains, which are a rich source of bioactive compounds. Research into these strains can lead to the discovery of novel compounds with potential pharmaceutical applications .

Anti-Phytopathogenic Activities

The compound’s strong anti-phytopathogenic activities make it a subject of interest for further research into plant disease management. Its efficacy in this area could lead to the development of more effective and environmentally friendly fungicides .

Molecular Networking in Drug Discovery

The use of Pseudoanguillosporin A in UPLC-MS/MS-based molecular networking can reveal relationships between different molecules, aiding in the identification of potential drug candidates. This application is particularly valuable in the early stages of drug discovery .

Potential Therapeutic Applications

While the primary focus has been on its antimicrobial properties, the diverse biological activities of Pseudoanguillosporin A suggest that it may have other therapeutic applications. Further research could explore its potential in treating human diseases, especially those caused by microbial infections .

作用機序

Safety and Hazards

特性

IUPAC Name |

(3R)-3-heptyl-5-methyl-3,4-dihydro-1H-isochromene-6,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-13-9-14-12(2)16(18)10-17(19)15(14)11-20-13/h10,13,18-19H,3-9,11H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHKGJIZUJUBDN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H]1CC2=C(C(=CC(=C2CO1)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pseudoanguillosporin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Pseudoanguillosporin A and how was it determined?

A1: Pseudoanguillosporin A is an isochroman, a type of organic compound characterized by a benzene ring fused to a dihydrobenzopyran ring. Its planar structure was elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS). [, , ]

Q2: What is the known biological activity of Pseudoanguillosporin A?

A2: Pseudoanguillosporin A has demonstrated broad-spectrum antimicrobial activity against various plant pathogens. Specifically, it exhibited activity against:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

amine](/img/structure/B1460960.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)

![N-(4-chlorophenyl)-2-[(pyridin-3-ylmethyl)amino]acetamide](/img/structure/B1460964.png)